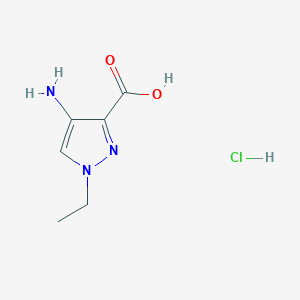

4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

化学反応の分析

Types of Reactions

4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and halogenated pyrazoles .

科学的研究の応用

Medicinal Chemistry

4-AEP-3-COOH HCl has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features may contribute to its interaction with biological targets, although specific mechanisms remain under investigation. Preliminary studies suggest that it could exhibit antimicrobial and antituberculosis properties.

Case Studies:

- Antimicrobial Activity : Initial investigations have indicated that derivatives of pyrazole compounds can possess significant antimicrobial activity, suggesting that 4-AEP-3-COOH HCl may also have similar effects.

Agrochemicals

The compound's unique structure may allow it to serve as a building block for the development of new agrochemicals. Its potential use in pesticide formulations is being explored due to its ability to interact with various biological systems.

Organic Synthesis

4-AEP-3-COOH HCl is being investigated for its utility as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for the development of complex organic molecules.

Synthesis Methods:

The synthesis of 4-AEP-3-COOH HCl can be achieved through several methods, although detailed protocols are often proprietary or unpublished. The compound's synthesis typically involves multi-step processes that yield varying purities and quantities depending on the method used.

Transition-Metal Catalysts and Photoredox Reactions

Research indicates that compounds similar to 4-AEP-3-COOH HCl can act as ligands in transition-metal catalysis and photoredox reactions. This application could lead to advancements in synthetic methodologies that require efficient catalysts for complex transformations.

作用機序

The mechanism of action of 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .

類似化合物との比較

Similar Compounds

- 4-Amino-1-aryl-1H-pyrazole-4-carbonitriles

- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones

- 1,3,4-Oxadiazole derivatives

Uniqueness

4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

生物活性

4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride (4-AEP) is a pyrazole derivative recognized for its potential biological activities. This compound features a unique structure, characterized by an amino group at the 4th position, an ethyl group at the 1st position, and a carboxylic acid group at the 3rd position of the pyrazole ring. The hydrochloride form enhances its solubility and stability, making it a candidate for various pharmacological applications.

- Molecular Formula : C6H9N3O2·HCl

- Molecular Weight : 189.62 g/mol

- Solubility : Highly soluble in water due to the presence of the hydrochloride salt.

Antiviral Activity

Preliminary studies indicate that compounds structurally similar to 4-AEP exhibit antiviral properties. For instance, derivatives with pyrazole structures have shown activity against viruses such as HSV-1 and VSV. Although direct studies on 4-AEP are lacking, its potential as an antiviral agent warrants investigation.

Antitumor Activity

Research on related pyrazole compounds has demonstrated promising antitumor effects. For example, compounds with similar structures have displayed significant cytotoxicity against various cancer cell lines, including A549 and HCT116 cells. The IC50 values for these compounds suggest that modifications in the pyrazole structure can enhance their anticancer activity.

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 49.85 | A549 |

| Compound B | 0.30 | VEGF |

| Compound C | 0.067 | Aurora-A kinase |

Case Studies

- Antiviral Screening : In a study involving pyrazole derivatives, several compounds were tested against HSV-1. The results indicated that modifications in the substituents significantly influenced antiviral activity, suggesting that similar approaches could be applied to 4-AEP.

- Antitumor Efficacy : A recent study synthesized a series of pyrazole derivatives and evaluated their effects on cancer cell lines. One compound exhibited an IC50 of 0.95 nM against NCI-H460 cells, highlighting the potential for pyrazole derivatives in cancer therapy.

Structural Comparisons

The uniqueness of 4-AEP lies in its specific combination of functional groups and their positions within the pyrazole ring. This can confer distinct pharmacological properties compared to other similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethyl 4-amino-1H-pyrazole-3-carboxylate | C7H10N4O2 | Ethyl ester form; different solubility properties |

| 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | C6H8N4O2 | Methyl substitution; potential differences in activity |

| 5-Amino-2-methylpyrazole | C5H7N3O2 | Different amino group position; varied interactions |

特性

IUPAC Name |

4-amino-1-ethylpyrazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-2-9-3-4(7)5(8-9)6(10)11;/h3H,2,7H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGUWLUANRQGEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431965-02-4 |

Source

|

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-amino-1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。